molecular formula C9H8BrNO2 B8597393 5-Bromo-6-nitroindane

5-Bromo-6-nitroindane

Cat. No.: B8597393
M. Wt: 242.07 g/mol
InChI Key: OJNRHKOJADOVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-nitroindane is a substituted indane derivative featuring a bromine atom at position 5 and a nitro group (-NO₂) at position 6 on the indane scaffold. Indane derivatives are bicyclic aromatic compounds with a fused benzene and cyclopropane ring, often used in pharmaceutical and materials science research due to their structural rigidity and electronic properties. These compounds share key functional groups (bromo, nitro) that influence reactivity, stability, and applications in synthetic chemistry .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

5-bromo-6-nitro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8BrNO2/c10-8-4-6-2-1-3-7(6)5-9(8)11(12)13/h4-5H,1-3H2

InChI Key

OJNRHKOJADOVAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Key Functional Groups Applications Reference
5-Bromo-6-chloronicotinic acid C₆H₃BrClNO₂ Br (5), Cl (6), COOH (2) Carboxylic acid, halogens Pharmaceutical intermediate
2-Amino-6-bromo-5-nitropyridine C₅H₄BrN₃O₂ Br (6), NO₂ (5), NH₂ (2) Amino, nitro Agrochemical R&D
5-Bromo-4-nitro-1H-imidazole C₃H₂BrN₃O₂ Br (5), NO₂ (4) Imidazole ring Heterocyclic synthesis
5-Bromo-3-nitrobenzene-1,2-diamine C₆H₆BrN₃O₂ Br (5), NO₂ (3), NH₂ (1,2) Diamine, nitro Dye/polymer precursor
5-Bromo-6-methylamino-nicotinonitrile C₇H₆BrN₃ Br (5), CH₃NH (6), CN (3) Cyano, methylamino Drug discovery

Key Observations :

  • Substituent Effects: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions. Bromine, a moderate electronegative group, enhances halogen bonding and cross-coupling reactivity (e.g., Suzuki reactions) .
  • Amino vs. Nitro: Amino groups (-NH₂) in compounds like 2-Amino-6-bromo-5-nitropyridine increase nucleophilicity, enabling participation in condensation or acylation reactions, whereas nitro groups stabilize intermediates in reduction reactions .
  • Heterocyclic vs. Aromatic Cores : Imidazole and pyridine derivatives (e.g., 5-Bromo-4-nitro-1H-imidazole) exhibit distinct reactivity due to ring nitrogen atoms, facilitating coordination chemistry or catalytic applications .

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